molecular formula C8H12O4 B6325117 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid CAS No. 1780320-69-5

1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid

Cat. No. B6325117
CAS RN: 1780320-69-5
M. Wt: 172.18 g/mol
InChI Key: VHAGWHROCNUBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid, also known as 1-MECBC, is a cyclic carboxylic acid with a unique chemical structure. It is a member of the cyclobutanecarboxylic acid family, which is composed of cyclic carboxylic acids with an oxygen atom located between two adjacent carbon atoms. 1-MECBC is used in a variety of scientific research applications and is known for its biochemical and physiological effects.

Scientific Research Applications

1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, and drug design. In the study of enzyme inhibition, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be used to study the inhibition of enzymes by small molecules. In protein-ligand interactions, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be used to study the binding of small molecules to proteins. In drug design, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be used to study the design of new drugs.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid is not yet fully understood. However, it is believed that 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid binds to enzymes and proteins in a way that interferes with their normal function. This interference can lead to the inhibition of enzyme activity or the disruption of protein-ligand interactions.
Biochemical and Physiological Effects
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In humans, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound, it is easy to synthesize, and it has a wide range of biochemical and physiological effects. However, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid also has some limitations. It is a relatively new compound, so there is limited data available on its effects, and it can be difficult to control the concentration of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid in lab experiments.

Future Directions

The potential future directions for 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid are numerous. Further research could be conducted to better understand its mechanism of action, to explore its potential therapeutic applications, to develop novel synthesis methods, and to develop new ways to control its concentration in lab experiments. Additionally, research could be conducted to explore the potential of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid as a drug delivery system and to study its effects on other biochemical and physiological processes.

Synthesis Methods

1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be synthesized through a variety of methods, including aldol condensation, Knoevenagel condensation, and reductive amination. In aldol condensation, a ketone and an aldehyde are reacted in the presence of a base to form a cyclic carboxylic acid. In Knoevenagel condensation, an aldehyde and a ketone are reacted in the presence of a base to form a cyclic carboxylic acid. In reductive amination, an amine and an aldehyde are reacted in the presence of a reducing agent to form a cyclic carboxylic acid.

properties

IUPAC Name

1-(2-methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-12-6(9)5-8(7(10)11)3-2-4-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAGWHROCNUBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid

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